Éster de pinacol de ácido 3-ciclobutilfenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

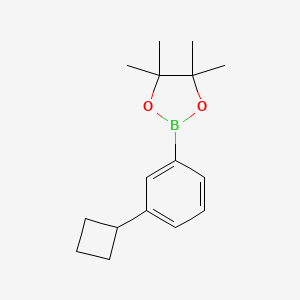

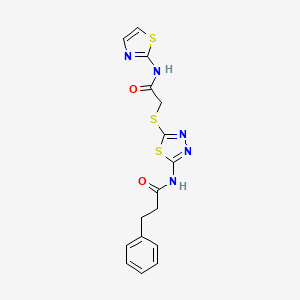

3-Cyclobutylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-70-1 . Its IUPAC name is 2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular weight of 3-Cyclobutylphenylboronic acid pinacol ester is 258.17 . The InChI code is 1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3 .Chemical Reactions Analysis

Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . 3-Cyanophenylboronic acid pinacol ester can be used as a reactant to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .Physical and Chemical Properties Analysis

The storage temperature of 3-Cyclobutylphenylboronic acid pinacol ester is 2-8°C .Aplicaciones Científicas De Investigación

- Nanopartículas Sensibles a ROS: Los investigadores han funcionalizado el ácido hialurónico (HA) con éster de pinacol de ácido fenilborónico (PBAP) para crear sistemas de administración de fármacos sensibles a ROS. Estos sistemas pueden encapsular agentes terapéuticos (por ejemplo, curcumina) y liberarlos en respuesta a las especies reactivas de oxígeno (ROS) presentes en los entornos de la enfermedad. Por ejemplo, en el tratamiento de la periodontitis, las nanopartículas cargadas con curcumina (HA@CUR NPs) combaten eficazmente la inflamación y el estrés oxidativo .

- El éster de pinacol de ácido fenilborónico sirve como reactivo para preparar derivados de sulfinamida. Al reaccionar con trifluoruro de dietilaminoazufre (DAST) y feniltrifluoroborato de potasio, los investigadores pueden sintetizar estos valiosos compuestos .

- El éster de pinacol de ácido 3-cianofenilborónico se emplea en reacciones de Suzuki-Miyaura catalizadas por paladio. Esta reacción permite la formación de enlaces C−C, lo que lleva a la síntesis de derivados de arilo/heteroarilo 3-ciano. Estos compuestos encuentran aplicaciones en la química medicinal y la ciencia de los materiales .

- El éster de pinacol de ácido 3-cianofenilborónico también participa en reacciones de aminación de Chan-Evans-Lam catalizadas por cobre. Este proceso produce 3-(fenilamino)benzonitrilo, que tiene aplicaciones potenciales en investigación farmacéutica y síntesis orgánica .

- Se han explorado reacciones de protodesboronación utilizando ésteres de borónico de pinacol. Por ejemplo, utilizando el (3,5-bis(trifluorometil)fenil)litio menos nucleófilo, los investigadores lograron reacciones formales anti-Mannich para sintetizar compuestos de indolizidina. Estas reacciones brindan acceso a moléculas estructuralmente interesantes con posibles actividades biológicas .

Sistemas de Administración de Fármacos

Síntesis de Derivados de Sulfinamida

Formación de Enlaces C−C mediante la Reacción de Suzuki-Miyaura

Aminación de Chan-Evans-Lam Catalizada por Cobre

Protodesboronación para la Síntesis de Indolizidinas

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Cyclobutylphenylboronic acid pinacol ester, also known as 2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This process is key to the formation of new C-C bonds, which is the primary action of this compound .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming C-C bonds in organic synthesis . The downstream effects of this pathway include the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by these factors .

Result of Action

The primary result of the action of 3-Cyclobutylphenylboronic acid pinacol ester is the formation of new C-C bonds . This leads to the synthesis of a wide range of organic compounds with high enantioselectivity . The specific molecular and cellular effects would depend on the particular compounds synthesized as a result of these reactions .

Action Environment

The action, efficacy, and stability of 3-Cyclobutylphenylboronic acid pinacol ester are influenced by environmental factors such as pH and the presence of water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH, which could affect their stability and efficacy . Additionally, these compounds are only marginally stable in water, which could also influence their action .

Análisis Bioquímico

Biochemical Properties

3-Cyclobutylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts used in Suzuki-Miyaura coupling. The compound’s boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is essential for its reactivity in biochemical processes . This interaction is crucial for the compound’s role in synthesizing complex organic molecules.

Cellular Effects

The effects of 3-Cyclobutylphenylboronic acid pinacol ester on various cell types and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes involved in metabolic pathways. For instance, the compound can affect cell signaling pathways by modifying the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These interactions can result in altered cellular responses, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Cyclobutylphenylboronic acid pinacol ester exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes, inhibiting or activating their functions. For example, the compound’s boronic acid group can form covalent bonds with serine residues in proteases, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Cyclobutylphenylboronic acid pinacol ester in laboratory settings are critical for its application in biochemical research. Over time, the compound may undergo hydrolysis, especially under physiological conditions, which can affect its efficacy and interactions with biomolecules . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation products influencing cellular responses differently.

Dosage Effects in Animal Models

In animal models, the effects of 3-Cyclobutylphenylboronic acid pinacol ester vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.

Metabolic Pathways

3-Cyclobutylphenylboronic acid pinacol ester is involved in several metabolic pathways, primarily those related to its role as a boronic ester. It can be metabolized by enzymes such as esterases and oxidases, which modify its structure and influence its reactivity . The compound’s interactions with cofactors and other metabolic intermediates are essential for its function in biochemical reactions and its overall metabolic fate in biological systems.

Propiedades

IUPAC Name |

2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMKDNHRLVKRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)

![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)

![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)

![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)

![2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide](/img/structure/B2365794.png)

![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)